

Carboxyamidotriazole Orotate Demonstrates Superior Bioavailability Over Carboxyamidotriazole

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Compound of Interest

Compound Name: Carboxyamidotriazole Orotate

Cat. No.: B1684363

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A comprehensive analysis of preclinical data reveals that **Carboxyamidotriazole Orotate** (CTO), an orotate salt formulation of Carboxyamidotriazole (CAI), exhibits a significantly improved pharmacokinetic profile, suggesting enhanced oral bioavailability and a faster rate of absorption compared to its parent compound, CAI. This improvement may allow for smaller dosages and potentially reduced toxicity in clinical applications.

Carboxyamidotriazole (CAI) is a novel anti-neoplastic agent that has been investigated for its anti-angiogenic and anti-proliferative effects.^[1] However, its clinical development has been hampered by limited and variable oral bioavailability, poor aqueous solubility, and significant gastrointestinal and neurotoxicities.^{[1][2]} To address these limitations, **Carboxyamidotriazole Orotate** (CTO) was synthesized.^[1] Preclinical studies have shown that CTO enters the bloodstream more rapidly and achieves higher plasma concentrations than CAI, while maintaining a similar elimination half-life.^{[1][3]}

Comparative Pharmacokinetics: CTO vs. CAI

A comparative pharmacokinetic study in rats demonstrated the superior bioavailability of CTO.^[1] When administered orally, CTO resulted in a significantly greater area under the curve (AUC) and a higher maximum plasma concentration (C_{max}) compared to an equimolar dose of CAI.^{[1][3]} Furthermore, the time to reach C_{max} (T_{max}) was shorter for CTO, indicating a faster rate of absorption.^{[1][3]}

Table 1: Pharmacokinetic Parameters of Oral CAI and CTO in Rats[1]

Parameter	Carboxyamidotriazole (CAI)	Carboxyamidotriazole Orotate (CTO)
Dose	100 mg/kg	137 mg/kg (equimolar to CAI)
Cmax (observed)	Lower	Significantly Greater
Tmax	Longer	Shorter
AUC	Lower	Significantly Greater
Distribution/Absorption Slope	Lower	Significantly Greater
Elimination Half-life	Similar	Similar

These findings suggest that the orotate salt form of CAI enhances its oral bioavailability and absorption rate.[1] The improved pharmacokinetic profile of CTO may lead to more consistent therapeutic plasma levels and could potentially allow for the administration of lower doses, thereby reducing the risk of toxicity.[1][3] Preliminary data in ferrets also suggest that CTO may produce less nausea compared to CAI, possibly due to its more rapid transit from the gastrointestinal tract.[1]

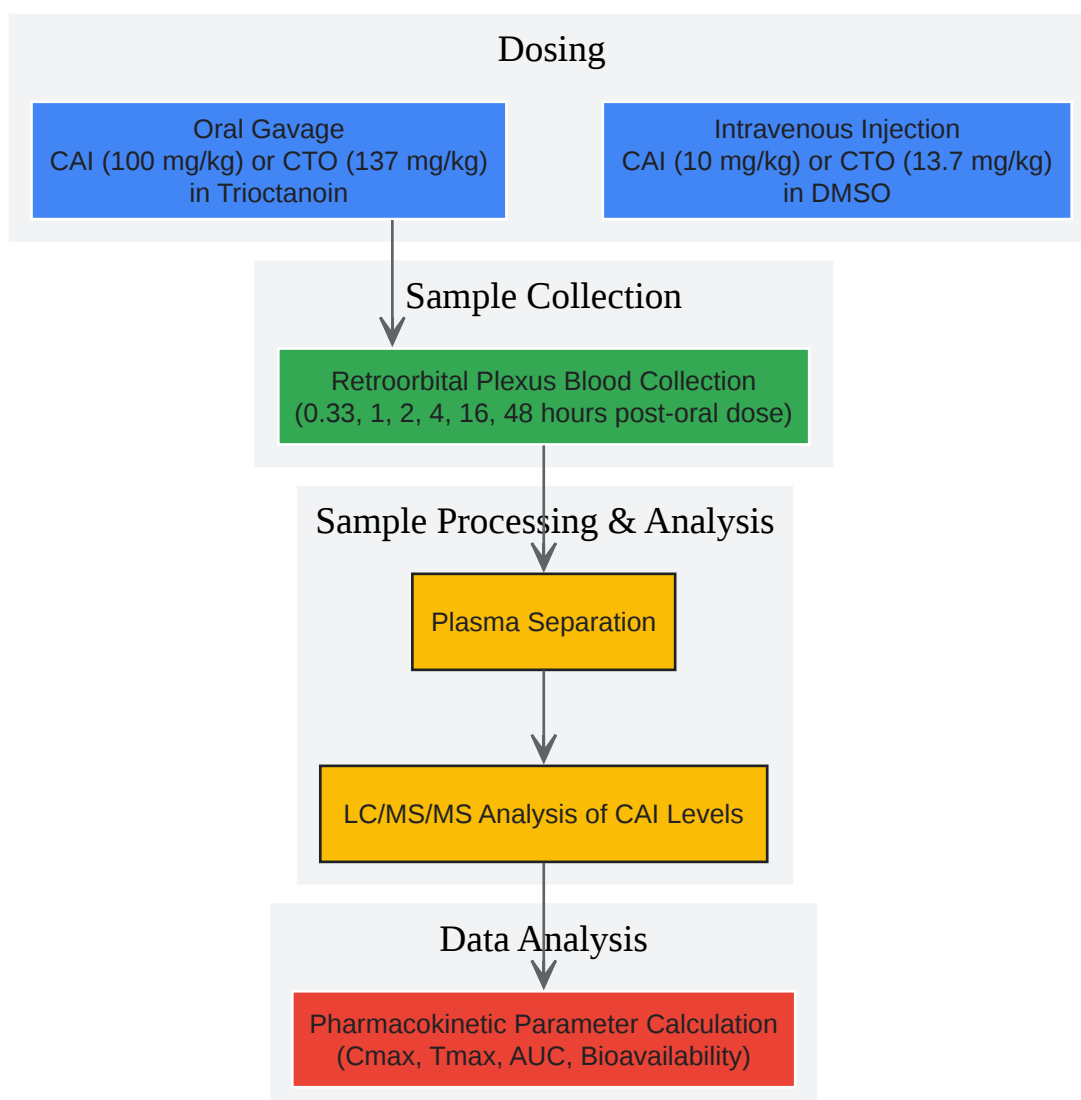
Experimental Protocol: Rat Pharmacokinetic Study

The comparative pharmacokinetic analysis was performed in rats.[1]

- Animal Model: Rats.[1]
- Dosing:
 - Oral (p.o.): Animals received an oral gavage of either CAI (100 mg/kg) or an equimolar dose of CTO (137 mg/kg). Both compounds were suspended in trioctanoin.[1]
 - Intravenous (i.v.): For bioavailability calculations, CAI (10 mg/kg) or an equimolar dose of CTO (13.7 mg/kg) was administered via the tail vein in a DMSO vehicle.[1]

- Blood Sampling: Blood was collected via the retroorbital plexus at 0.33, 1, 2, 4, 16, and 48 hours after oral administration.[1]
- Analysis: Plasma was analyzed for CAI levels using a validated LC/MS/MS method.[1]
- Pharmacokinetic Analysis: The data was used to calculate key pharmacokinetic parameters including C_{max}, T_{max}, and AUC. Oral bioavailability was calculated by comparing the AUC from oral dosing to the AUC from intravenous dosing.[3]

Below is a workflow diagram illustrating the experimental process.



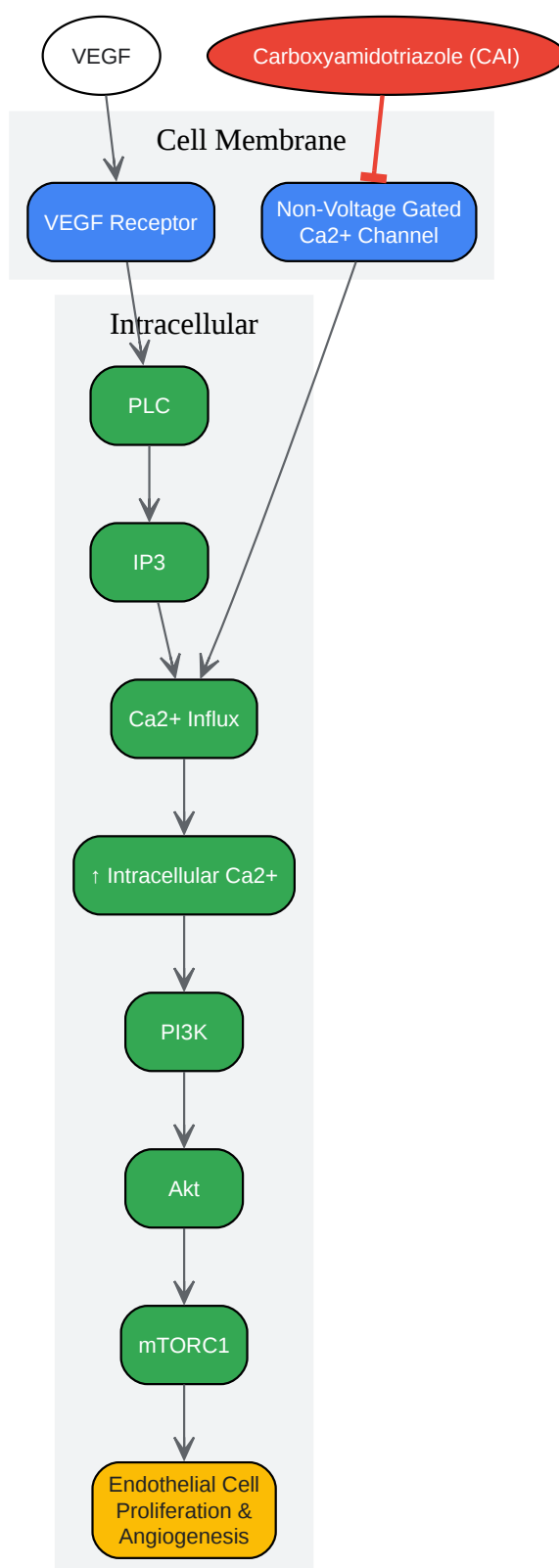
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Caption: Experimental workflow for the comparative pharmacokinetic study.

Mechanism of Action: Inhibition of Calcium Signaling

Carboxyamidotriazole acts as a small molecule inhibitor of non-voltage gated calcium channels.^{[1][4]} By blocking calcium influx and the release of calcium from intracellular stores, CAI disrupts calcium-mediated signal transduction pathways.^{[4][5]} This mechanism is believed to be responsible for its anti-angiogenic effects, likely through the inhibition of voltage-independent calcium signaling necessary for VEGF-induced endothelial proliferation.^[1] The disruption of calcium signaling by CAI has been shown to affect several downstream pathways, including the PI3K/Akt/mTOR pathway.^{[5][6]}

The following diagram illustrates the proposed signaling pathway affected by Carboxyamidotriazole.



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References

- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. oncotarget.com [oncotarget.com]
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